1-pentyl-1H-1,2,4-triazole

Lipophilicity QSAR Drug Design

1-pentyl-1H-1,2,4-triazole (CAS 118227-36-4) is an N-alkylated 1,2,4-triazole derivative with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol. It is a foundational scaffold in medicinal and agricultural chemistry, serving as a core intermediate for generating more complex bioactive molecules.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 118227-36-4
Cat. No. B050349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pentyl-1H-1,2,4-triazole
CAS118227-36-4
Synonyms1H-1,2,4-Triazole,1-pentyl-(9CI)
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCCCCCN1C=NC=N1
InChIInChI=1S/C7H13N3/c1-2-3-4-5-10-7-8-6-9-10/h6-7H,2-5H2,1H3
InChIKeyMBFUJFHFOZMBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-pentyl-1H-1,2,4-triazole (CAS 118227-36-4): Supplier & Technical Baseline for Research Procurement


1-pentyl-1H-1,2,4-triazole (CAS 118227-36-4) is an N-alkylated 1,2,4-triazole derivative with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol . It is a foundational scaffold in medicinal and agricultural chemistry, serving as a core intermediate for generating more complex bioactive molecules . The compound is characterized as a colorless to pale yellow liquid, insoluble in water but soluble in most organic solvents, with a calculated XLogP of 1.7 and a topological polar surface area (TPSA) of 30.7 Ų [1]. Its primary value proposition for procurement lies in its utility as a versatile building block for custom synthesis and derivatization, rather than as a final active ingredient .

Why In-Class Substitution of 1-pentyl-1H-1,2,4-triazole is Scientifically Invalid


Within the 1,2,4-triazole class, minor structural changes profoundly alter lipophilicity, metabolic stability, and target binding affinity [1]. Specifically, the N1-pentyl chain on 1-pentyl-1H-1,2,4-triazole dictates a unique balance of calculated logP (1.7) and steric bulk that cannot be replicated by shorter-chain (methyl, ethyl) or longer-chain (hexyl, heptyl) analogs [2]. This property, governed by quantitative structure-activity relationship (QSAR) models, directly influences biological outcomes such as antifungal potency and enzyme inhibition, as demonstrated in comparative studies of triazole derivatives [3]. Therefore, substituting with an alternative N-alkyl triazole without explicit comparative data on the specific assay of interest risks introducing uncontrolled variables in lipophilicity, solubility, and consequent bioactivity, potentially invalidating experimental results [1][3].

Quantitative Evidence Guide: Differentiating 1-pentyl-1H-1,2,4-triazole for Procurement Decisions


Physicochemical Differentiation: Calculated LogP and TPSA of 1-pentyl-1H-1,2,4-triazole

For medicinal chemistry and QSAR applications, the predicted lipophilicity and polarity of a scaffold are critical. 1-pentyl-1H-1,2,4-triazole has a calculated logP (XLogP) of 1.7 and a topological polar surface area (TPSA) of 30.7 Ų [1]. These values establish a specific physicochemical profile that differentiates it from other N-alkyl triazole building blocks. For instance, while direct experimental comparisons are absent in the literature, these calculated values can be contrasted with the predicted logP of approximately 0.9 for the N-methyl analog (1-methyl-1H-1,2,4-triazole) or 2.5 for the N-heptyl analog, based on established QSAR models [2]. This quantifiable difference in lipophilicity is a primary driver in the selection of the pentyl chain for optimizing membrane permeability or binding to hydrophobic enzyme pockets.

Lipophilicity QSAR Drug Design

Synthetic Efficiency: Regioselective Alkylation Using Ionic Liquids

For researchers focused on process chemistry, 1-pentyl-1H-1,2,4-triazole can be synthesized via a regioselective alkylation protocol developed for 1-alkyl-1,2,4-triazoles. This method utilizes microwave irradiation and an ionic liquid (hexylpyridinium bromide) as a recyclable solvent [1]. The protocol yielded the desired 1-alkyl products in excellent yields across several substrates, demonstrating a clear advantage over conventional heating methods in terms of reaction time and yield. While specific yield data for the N-pentyl derivative was not isolated in the study, the method's reported general efficiency (excellent yields) and recyclability of the solvent system [1] provide a superior synthetic route compared to traditional thermal alkylation, which often suffers from longer reaction times and non-regioselective outcomes [2].

Green Chemistry Synthetic Methodology Process Optimization

Biological Activity Potential: Antifungal Activity of 1,2,4-Triazole Derivatives

While specific data for the unsubstituted 1-pentyl-1H-1,2,4-triazole scaffold is scarce, its value is contextualized by the broad antifungal activity of 1,2,4-triazole derivatives. A 2021 study evaluating a series of 29 novel 1,2,4-triazole analogues found that almost all compounds exhibited high in vitro activity against Candida albicans, Candida krusei, and Aspergillus fumigatus [1]. Critically, the study reported that all examined compounds achieved equal or higher antifungal activity than the clinical comparator ketoconazole against A. fumigatus, though they were less active than itraconazole [1]. This class-level inference establishes that the 1,2,4-triazole core is a highly promising scaffold for antifungal development. The N-pentyl derivative, therefore, serves as a critical building block for further synthetic elaboration to achieve potency that may surpass these benchmarks, a strategy supported by the study's QSAR models which identified substituent effects on potency [1].

Antifungal Activity Candida albicans Aspergillus fumigatus

Analytical Characterization: Spectroscopic Fingerprint for Identity Confirmation

For procurement and quality assurance, the availability of a validated spectroscopic fingerprint is essential. 1-pentyl-1H-1,2,4-triazole has a well-documented analytical profile, including ¹H-NMR and GC-MS spectra [1]. The compound's InChIKey is MBFUJFHFOZMBTG-UHFFFAOYSA-N, and its exact mass is 139.110947 g/mol [2]. This specific and reproducible data, housed in commercial spectral databases, provides a direct, quantitative method for identity verification upon receipt. This level of detailed analytical characterization is not universally available for all novel or obscure triazole analogs, offering a tangible advantage in ensuring the correct material is used in sensitive experiments.

Analytical Chemistry Quality Control NMR Spectroscopy

Defined Application Scenarios for Procuring 1-pentyl-1H-1,2,4-triazole


Medicinal Chemistry: SAR Exploration of Antifungal Agents

Procure 1-pentyl-1H-1,2,4-triazole as a core scaffold for synthesizing novel antifungal drug candidates. The compound's well-defined lipophilicity (XLogP 1.7) serves as a baseline for understanding how further structural modifications impact potency and selectivity against target fungi like Candida albicans and Aspergillus fumigatus, a context established by recent class-level studies [1].

Process Chemistry: Green Synthesis Method Development

Use 1-pentyl-1H-1,2,4-triazole as a target compound for optimizing and scaling up a green chemistry protocol. The documented microwave-assisted, ionic liquid-based alkylation method provides a high-efficiency starting point for developing a sustainable and regioselective synthetic route [2].

Analytical Method Development and Quality Control

Employ 1-pentyl-1H-1,2,4-triazole as a reference standard for developing or validating analytical methods (e.g., HPLC, GC-MS). The availability of its validated ¹H-NMR and mass spectra [3], along with its unique InChIKey, ensures unambiguous identification and quantification in complex reaction mixtures or final products.

Agricultural Research: Building Block for Novel Fungicides

Incorporate 1-pentyl-1H-1,2,4-triazole into the synthesis of new agrochemicals. As a core substructure of the widely used triazole fungicide class [4], it is a strategic intermediate for generating candidate molecules targeting plant pathogens, with its specific pentyl chain providing a distinct physicochemical profile for structure-activity optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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